molecular formula C60H101N4O20P B1246367 Clavosine A

Clavosine A

Cat. No. B1246367
M. Wt: 1229.4 g/mol
InChI Key: YTSZONUMWPRLEY-AYPUXJJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavosine A is a natural product found in Stelletta clavosa with data available.

Scientific Research Applications

Potent Cytotoxins and Inhibitors of Protein Phosphatases

Clavosines A and B, derived from the marine sponge Myriastra clavosa, have been identified as potent cytotoxins. They have shown significant effectiveness in inhibiting the type 1 and 2A serine/threonine protein phosphatases, making them a subject of interest in cancer research. Their structures were determined through spectroscopic analysis and comparison with calyculins and calyculinamides. This research highlights the potential of Clavosine A in developing new therapeutic agents targeting tumor cell lines (Fu et al., 1998).

Mechanism of Interaction with Protein Phosphatase-1

A study focused on the interaction mechanism between human protein phosphatase-1 (PP-1cγ) and calyculin family toxins, including Clavosines A and B. It revealed that Tyr-134 is a crucial residue in PP-1cγ mediating these interactions. Mutagenesis studies provided insights into the binding mechanisms of Clavosines to the phosphatase, offering a foundation for assessing models of calyculin binding. This research is significant for understanding how Clavosines inhibit protein phosphatases, which is vital in therapeutic applications (McCready et al., 2000).

properties

Product Name

Clavosine A

Molecular Formula

C60H101N4O20P

Molecular Weight

1229.4 g/mol

IUPAC Name

[(2R,3R,5R,7S,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13Z)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S,4R)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]pentan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-4,4,8-trimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C60H101N4O20P/c1-32(25-47(61)66)21-19-22-33(2)34(3)26-35(4)48(67)38(7)43(65)28-45(75-15)52-55(84-85(71,72)73)59(10,11)60(83-52)29-46(81-58-54(78-18)53(77-17)51(76-16)40(9)80-58)39(8)44(82-60)24-20-23-41-30-79-57(63-41)36(5)27-37(6)62-56(70)50(69)49(68)42(31-74-14)64(12)13/h19-23,25-26,30,35-40,42-46,48-55,58,65,67-69H,24,27-29,31H2,1-18H3,(H2,61,66)(H,62,70)(H2,71,72,73)/b21-19+,23-20+,32-25-,33-22+,34-26+/t35-,36+,37-,38+,39-,40+,42+,43+,44+,45+,46+,48-,49+,50+,51+,52-,53-,54-,55+,58+,60-/m1/s1

InChI Key

YTSZONUMWPRLEY-AYPUXJJOSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C\C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)C[C@@H](C)NC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC)OC)OC

Canonical SMILES

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CC(C)NC(=O)C(C(C(COC)N(C)C)O)O)OC4C(C(C(C(O4)C)OC)OC)OC

synonyms

clavosine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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